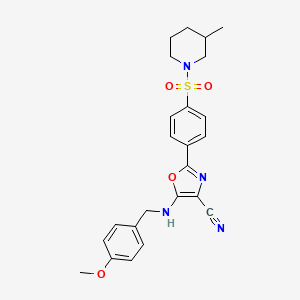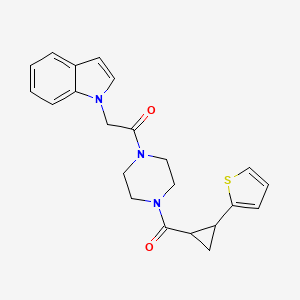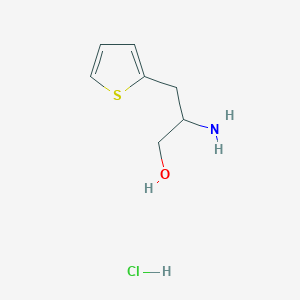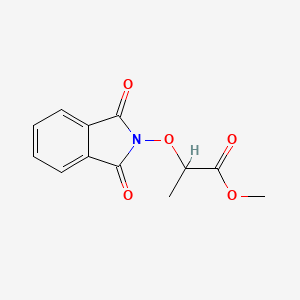![molecular formula C14H15N3O B2545389 N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 1851551-63-7](/img/structure/B2545389.png)
N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as JZL184 and has been found to be a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the body. By inhibiting MAGL, JZL184 has been found to increase the levels of 2-AG in the body, which has potential therapeutic applications.
Wirkmechanismus
JZL184 works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG in the body. By inhibiting MAGL, JZL184 increases the levels of 2-AG in the body, which has potential therapeutic applications. 2-AG is an endocannabinoid that has been found to have anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects:
JZL184 has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of 2-AG in the body, which has anti-inflammatory, analgesic, and neuroprotective effects. JZL184 has also been found to have potential applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
JZL184 has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of MAGL, which makes it a useful tool for studying the endocannabinoid system. One limitation is that it has potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for the study of JZL184. One direction is to further investigate its potential therapeutic applications in the treatment of pain, anxiety, and inflammation. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the potential off-target effects of JZL184 and to develop more selective inhibitors of MAGL.
Synthesemethoden
The synthesis of JZL184 involves the reaction of 1-benzyl-3-bromo-1H-pyrazole with propargylamine in the presence of a palladium catalyst. The resulting compound is then reacted with propionic anhydride to form JZL184.
Wissenschaftliche Forschungsanwendungen
JZL184 has been extensively studied for its potential therapeutic applications. It has been found to have potential applications in the treatment of pain, anxiety, and inflammation. JZL184 has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(1-benzylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-14(18)15-10-13-8-9-17(16-13)11-12-6-4-3-5-7-12/h2-9H,1,10-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMARSSXEJFIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN(C=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)




![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)




![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

